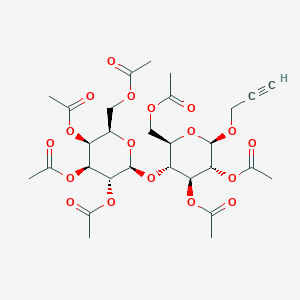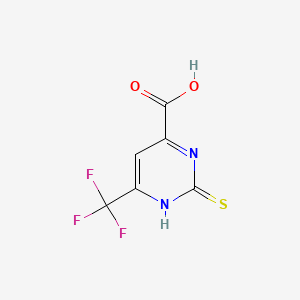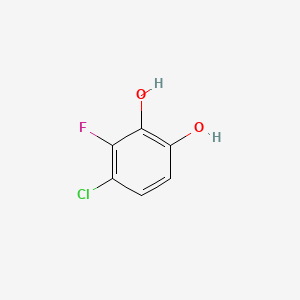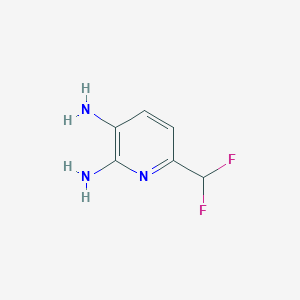
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a glucopyranoside and a galactopyranosyl unit, both of which are acetylated. The presence of multiple acetyl groups and a propynyl group makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of |A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside and galactopyranosyl units are protected using acetyl groups. This is usually achieved by reacting the sugars with acetic anhydride in the presence of a catalyst like pyridine.
Formation of Glycosidic Bond: The protected glucopyranoside is then reacted with a propynyl alcohol derivative to form the glycosidic bond. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate.
Deprotection and Re-acetylation: After the glycosidic bond is formed, the compound is deprotected to remove any temporary protective groups, followed by re-acetylation to ensure all hydroxyl groups are acetylated.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or to reduce the propynyl group to a more saturated form.
Substitution: The acetyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study glycosidic bonds and carbohydrate metabolism.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of |A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate involves its interaction with specific molecular targets. The acetyl groups and the propynyl group can interact with enzymes and receptors, potentially inhibiting or activating them. The glycosidic bond is crucial for its biological activity, as it can be recognized and cleaved by glycosidases, leading to the release of active sugar moieties.
Comparación Con Compuestos Similares
Similar Compounds
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-mannopyranosyl)-, triacetate: Similar structure but with a mannopyranosyl unit instead of a galactopyranosyl unit.
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-xylopyranosyl)-, triacetate: Similar structure but with a xylopyranosyl unit.
Uniqueness
The uniqueness of |A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate lies in its specific combination of sugar units and functional groups. The presence of both glucopyranoside and galactopyranosyl units, along with multiple acetyl groups and a propynyl group, gives it distinct chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C29H38O18 |
|---|---|
Peso molecular |
674.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-ynoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3/t20-,21-,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 |
Clave InChI |
NXVPJXKDYQZVDU-IEXBOCDTSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)

![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)



![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)

